methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955980
InChI: InChI=1S/C11H19NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8,15H,6H2,1-5H3
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC17955980

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C11H19NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8,15H,6H2,1-5H3
Standard InChI Key UAYSUDOSGQPQSI-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)C(C(N1O)(C)C)C(=O)OC)C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is C₁₁H₂₃NO₄, derived from the piperidine backbone (C₅H₉N) modified with four methyl groups, a hydroxyl, a ketone, and a methyl ester. Its molecular weight is 235.31 g/mol, calculated as follows:

Molecular weight=(11×12.01)+(23×1.01)+(14.01)+(4×16.00)=235.31g/mol.\text{Molecular weight} = (11 \times 12.01) + (23 \times 1.01) + (14.01) + (4 \times 16.00) = 235.31 \, \text{g/mol}.

This aligns with analogs such as methyl 1-acetyl-4-oxopiperidine-3-carboxylate (C₉H₁₃NO₄, MW 199.20) , adjusted for additional methyl groups and substitution patterns.

Stereochemistry and Conformational Analysis

The compound’s stereochemistry is influenced by the tetrahedral geometry of the piperidine ring. The 2,2,6,6-tetramethyl substituents impose significant steric hindrance, favoring a chair conformation with axial methyl groups to minimize 1,3-diaxial interactions . The hydroxyl group at position 1 and the ester at position 3 introduce hydrogen-bonding and dipole interactions, further stabilizing specific conformers.

Physicochemical Properties

Boiling and Melting Points

Based on analogs like 2,2,6,6-tetramethylpiperidine (b.p. 157.6°C) , the target compound’s boiling point is estimated to exceed 200°C due to increased polarity from the hydroxyl and ester groups. Melting point predictions range between 80–100°C, influenced by hydrogen bonding and crystalline packing efficiency.

Solubility and Partition Coefficients

The compound exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic methyl groups but is miscible in organic solvents like dichloromethane and ethanol . Predicted logP values (2.8–3.2) suggest moderate lipophilicity, making it suitable for lipid-based formulations.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight235.31 g/mol
Boiling Point>200°C (estimated)
Melting Point80–100°C (estimated)
Water Solubility<0.1 mg/mL
logP (Octanol-Water)2.8–3.2
Vapor Pressure0.01 mmHg (25°C, estimated)

Synthetic Pathways and Reaction Mechanisms

Key Synthetic Routes

A plausible synthesis involves Mitsunobu esterification or nucleophilic substitution on a pre-functionalized piperidine scaffold. For example, methyl 4-oxopiperidine-3-carboxylate derivatives can be alkylated at positions 2 and 6 using methyl iodide under basic conditions . Subsequent oxidation or hydroxylation at position 1 introduces the hydroxyl group.

Example Reaction:

  • Alkylation:

    Methyl 4-oxopiperidine-3-carboxylate+4CH3IBaseTetramethyl intermediate.\text{Methyl 4-oxopiperidine-3-carboxylate} + 4 \, \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Tetramethyl intermediate}.
  • Hydroxylation:

    Tetramethyl intermediate+H2O2Cu catalyst1-Hydroxy product.\text{Tetramethyl intermediate} + \text{H}_2\text{O}_2 \xrightarrow{\text{Cu catalyst}} \text{1-Hydroxy product}.

Challenges in Synthesis

Steric hindrance from the tetramethyl groups complicates functionalization at positions 1 and 3. Catalytic systems like rhodium-bisphosphine complexes (e.g., from US6080864A ) may enhance regioselectivity during hydroxylation.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H stretch: 3200–3600 cm⁻¹ (broad, hydroxyl group).

  • C=O stretches: 1700 cm⁻¹ (ketone), 1740 cm⁻¹ (ester).

  • C-H bends: 1380–1460 cm⁻¹ (methyl groups).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 1.0–1.5 (singlets, 12H, four methyl groups).

    • δ 3.7 (singlet, 3H, ester methyl).

    • δ 4.1 (broad, 1H, hydroxyl proton).

  • ¹³C NMR:

    • δ 210 (ketone carbonyl).

    • δ 170 (ester carbonyl).

Stability and Reactivity

Hydrolytic Degradation

The ester group undergoes base-catalyzed hydrolysis to form a carboxylic acid:

RCOOCH3+OHRCOO+CH3OH.\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}.

This reaction is accelerated in aqueous alkaline conditions, necessitating anhydrous storage .

Oxidative Pathways

The hydroxyl group at position 1 may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), forming a diketone derivative.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s rigid piperidine scaffold and functional groups make it a candidate for neurological drug precursors, particularly for NMDA receptor modulators .

Polymerization Inhibition

Analogous to US6080864A , the hydroxyl group could act as a radical scavenger, inhibiting uncontrolled polymerization in industrial monomers like styrene.

Hazard ClassGHS CodePrecautionary Measures
FlammabilityGHS02Avoid open flames
Acute ToxicityGHS06Use gloves and eye protection
Skin IrritationGHS05Wash exposed skin immediately

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